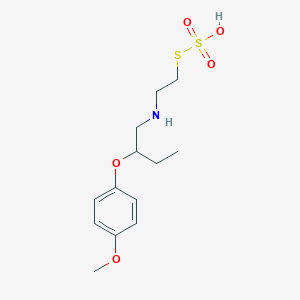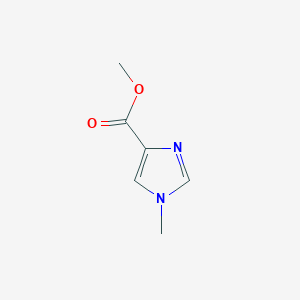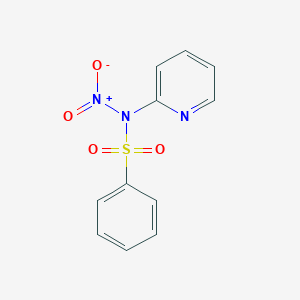
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine, also known as EDBI, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods. EDBI has shown potential in various fields of research, including medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine is not fully understood. However, it has been proposed that 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine exerts its pharmacological effects by interacting with specific targets in cells. For example, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has also been shown to have antioxidant activity and can scavenge free radicals. In vivo studies have demonstrated that 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine can reduce inflammation and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has good stability under standard laboratory conditions. Additionally, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has shown low toxicity in vitro and in vivo. However, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for research on 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine. One potential area of research is the development of new synthetic methods for 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine and its derivatives. Another area of research is the investigation of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine and to identify its molecular targets in cells.
Méthodes De Synthèse
The synthesis of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine involves the reaction between 2-aminobenzimidazole and ethyl acetate in the presence of a catalyst. The reaction proceeds under mild conditions and leads to the formation of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine in good yields. Other methods for synthesizing 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine involve the use of different solvents and catalysts.
Applications De Recherche Scientifique
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess antitumor, antifungal, and antibacterial properties. 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has also been investigated for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has shown potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
15777-04-5 |
|---|---|
Nom du produit |
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine |
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
1-ethyl-5,6-dimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C11H15N3/c1-4-14-10-6-8(3)7(2)5-9(10)13-11(14)12/h5-6H,4H2,1-3H3,(H2,12,13) |
Clé InChI |
UJCMZSWNOQDRJR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C1N |
SMILES canonique |
CCN1C2=C(C=C(C(=C2)C)C)N=C1N |
Synonymes |
1H-Benzimidazol-2-amine,1-ethyl-5,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)




![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)

![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)


